An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline
An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline
CAS Number: 1255574-43-6
This guide provides a comprehensive technical overview of 4-Bromo-5-isobutoxy-2-nitroaniline, a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its properties, synthesis, and potential applications, even in the absence of extensive direct literature on this specific molecule.
Introduction
4-Bromo-5-isobutoxy-2-nitroaniline is a substituted aromatic amine containing bromo, isobutoxy, and nitro functional groups. This unique combination of electron-withdrawing (nitro and bromo) and electron-donating (amino and isobutoxy) groups on the aniline scaffold makes it a potentially valuable building block in medicinal chemistry and material science. Its structural complexity allows for diverse chemical modifications, rendering it a candidate for the synthesis of novel heterocyclic compounds and other complex organic molecules. This compound is primarily available as a research chemical, often utilized as a reference standard for drug impurities or as a starting material in multi-step organic syntheses.[1]
Physicochemical Properties
Precise experimental data for 4-Bromo-5-isobutoxy-2-nitroaniline is not extensively published. However, its properties can be reliably estimated based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 1255574-43-6 | [2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | |
| Molecular Weight | 289.13 g/mol | |
| Appearance | Likely a yellow to orange crystalline solid | Inferred from similar nitroanilines[3] |
| Melting Point | Not reported; likely in the range of 80-120 °C | Estimated based on related structures |
| Boiling Point | Not reported; predicted to be >300 °C | Estimated based on related structures |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO | Inferred from similar nitroanilines[3] |
| SMILES Code | NC1=CC(OCC(C)C)=C(Br)C=C1=O |
Synthesis and Mechanistic Insights
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 4-Bromo-5-isobutoxy-2-nitroaniline.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in isobutanol (10-20 volumes), add potassium carbonate (K₂CO₃) (2.0-3.0 eq) as a base.
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Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The isobutanol acts as both a reagent and a solvent.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-Bromo-5-isobutoxy-2-nitroaniline.
Causality of Experimental Choices:
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Starting Material: 4-bromo-5-fluoro-2-nitroaniline is chosen due to the high activation of the fluorine atom for nucleophilic aromatic substitution by the two ortho/para electron-withdrawing nitro and bromo groups.
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Reagent and Solvent: Using isobutanol as both the reagent and solvent provides a high concentration of the nucleophile, driving the reaction to completion.
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Base: Potassium carbonate is a suitable base to deprotonate the isobutanol, forming the isobutoxide nucleophile, without being overly harsh to potentially degrade the starting material or product.
Applications in Drug Discovery and Development
While specific applications of 4-Bromo-5-isobutoxy-2-nitroaniline are not widely documented, its structural motifs are present in various biologically active molecules. Substituted nitroanilines are key intermediates in the synthesis of a range of pharmaceuticals.
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Scaffold for Heterocyclic Synthesis: The ortho-nitroaniline functionality is a common precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems through reductive cyclization. These heterocyclic cores are prevalent in many approved drugs.
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Intermediate for Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase. The bromo and isobutoxy substituents can be used to modulate potency, selectivity, and pharmacokinetic properties.
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Building Block for Novel Chemical Entities: The presence of multiple functional groups allows for diverse synthetic transformations. The bromo group can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the nitro group can be reduced to an amine, which can then be further functionalized.
Safety and Handling
General Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
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Personal Protective Equipment (PPE):
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4]
Compound Handling and Safety Workflow
Caption: Logical workflow for safe handling of 4-Bromo-5-isobutoxy-2-nitroaniline.
First Aid Measures:
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
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Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
References
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Justia Patents. Preparation of 4-bromoaniline derivatives. [Link]
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Crysdot LLC. 4-Bromo-5-isobutoxy-2-nitroaniline. [Link]
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BIOFOUNT. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline. [Link]
- Google Patents.
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Scientific Polymer Products. 4-Vinylpyridine Safety Data Sheet. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents.
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Grolik, J., Reka, P., Gorczyca, M., et al. Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830 (2022). [Link]
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Cheméo. Chemical Properties of Hexylene glycol (CAS 107-41-5). [Link]
